![molecular formula C22H21FN4O3S B5220656 2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5220656.png)
2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, methoxyphenyl, and triazole groups, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
2-fluoro-N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-12-27-20(13-24-21(29)17-6-4-5-7-18(17)23)25-26-22(27)31-14-19(28)15-8-10-16(30-2)11-9-15/h3-11H,1,12-14H2,2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXQNPNGIGHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)CNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the fluorinated intermediate with the appropriate benzamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its triazole ring can interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
When compared to similar compounds, 2-fluoro-N-{[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-fluoro-4-nitrotoluene: An important intermediate in organic synthesis with applications in the production of pharmaceuticals and agrochemicals.
2-(chloromethyl)-N-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)benzamide: A compound with similar structural features but different functional groups, used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of fluorine, methoxyphenyl, and triazole groups, which contribute to its distinct chemical and biological properties.
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